molecular formula C10H13BrN2O B581678 3-Amino-5-bromo-N-propylbenzamide CAS No. 1373232-35-9

3-Amino-5-bromo-N-propylbenzamide

Cat. No. B581678
M. Wt: 257.131
InChI Key: VYVIYGOSTUEFKP-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-propylbenzamide is a chemical compound with the molecular formula C10H13BrN2O. It has a molecular weight of 257.13 . This compound is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for 3-Amino-5-bromo-N-propylbenzamide is 1S/C10H13BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis : Research has highlighted the synthesis and characterization of various benzamide derivatives, including those with substitutions similar to "3-Amino-5-bromo-N-propylbenzamide." For instance, the development of non-peptide small molecular antagonists involves complex synthesis processes featuring bromination, reduction, and amidation steps to yield compounds with potential biological activities (H. Bi, 2015).

  • Anticancer and Antiviral Properties : Some benzamide derivatives have been synthesized and evaluated for their anticancer and antiviral activities. These compounds exhibit promising results against various cancer cell lines and viral strains, showcasing the therapeutic potential of benzamide derivatives in medicinal chemistry (Xingyue Ji et al., 2013).

  • Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamides has been studied to understand their antioxidant capacity better. These compounds act as powerful antioxidants by scavenging free radicals, highlighting their potential in combating oxidative stress-related diseases (I. Jovanović et al., 2020).

  • Photosensitizers for Photodynamic Therapy : Certain benzamide derivatives have been investigated for their roles as photosensitizers in photodynamic therapy, particularly in treating cancer. These compounds exhibit significant properties, such as high singlet oxygen quantum yield, making them suitable for Type II photosensitization mechanisms (M. Pişkin et al., 2020).

  • Molecular Structure and Intermolecular Interactions : Studies on the molecular structure of N-unsubstituted 2-aminobenzamides, including their hydrogen bonding patterns, provide insights into the physicochemical properties of these compounds. Such information is crucial for understanding the reactivity and interaction mechanisms of benzamide derivatives in various biological systems (M. Mphahlele et al., 2017).

Safety And Hazards

The safety data sheet (SDS) for 3-Amino-5-bromo-N-propylbenzamide can be found online . It’s important to handle this compound with appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection. If inhaled or contacted with skin or eyes, seek medical attention .

Relevant Papers Unfortunately, the search results did not provide any specific papers related to 3-Amino-5-bromo-N-propylbenzamide .

properties

IUPAC Name

3-amino-5-bromo-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVIYGOSTUEFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289607
Record name Benzamide, 3-amino-5-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-N-propylbenzamide

CAS RN

1373232-35-9
Record name Benzamide, 3-amino-5-bromo-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-amino-5-bromo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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